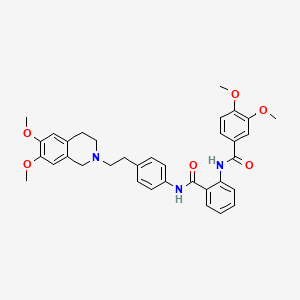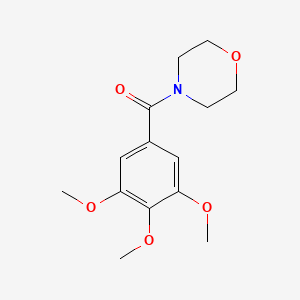
Trimetozine
概要
説明
Trimetozine, also known as Opalene, Trimolide, or Trioxazine, is a sedative that has been marketed in Europe since 1959 . It also has mild tranquilizing effects and has been used in the treatment of anxiety .
Synthesis Analysis
The synthesis of Trimetozine involves a mixture of morpholine (87.1mg, 1 mmol) dissolved in Me-THF (25 mL). A mixture of sodium carbonate (48.1mg, 2 mmol) is added to this solution. The resultant mixture is stirred at room temperature for 15 minutes, after which trimethoxybenzoyl chloride (230.6mg, 1 mmol) is added .
Molecular Structure Analysis
Trimetozine has a molecular formula of C14H19NO5 . Its average mass is 281.304 Da and its monoisotopic mass is 281.126312 Da . The IUPAC name for Trimetozine is morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone .
Chemical Reactions Analysis
The countercurrent liquid-liquid extraction is a crucial step in the industrial process to purify and extract Trimetozine from its impurities . This process requires the optimization of numerous factors that affect the overall yield of extraction and the energy needed .
Physical And Chemical Properties Analysis
Trimetozine has a molecular weight of 281.30 . It is a solid at room temperature .
科学的研究の応用
Cardiac Energy Metabolism Modulation
Trimetazidine acts as an effective antianginal agent by modulating cardiac energy metabolism. It is hypothesized to selectively inhibit long-chain 3-ketoacyl CoA thiolase (LC 3-KAT), thereby reducing fatty acid oxidation which results in clinical benefits. However, studies have shown that Trimetazidine does not inhibit LC 3-KAT directly but still improves ischemic cardiac function, suggesting its mechanism of action might be independent of LC 3-KAT inhibition (Macinnes et al., 2003).
Protection Against Ischemic Heart Disease
Trimetazidine has been studied for its cardioprotective effects in ischemic heart disease. Its action includes the blockade of fatty acid oxidation in ischemic myocardium and an increase in glucose utilization, leading to a reduction in intracellular acidosis. This metabolic shift towards improved glucose metabolism has been demonstrated to ameliorate the quality of life by increasing physical tolerance and inhibiting cardiac remodeling associated with long-standing diabetes or ischemia (Stadnik et al., 2013). Furthermore, Trimetazidine exhibits antiarrhythmic properties and reduces myocardial damage associated with oxidative stress and inflammation after invasive procedures, making it an attractive therapeutic option or complementary therapy for patients with heart disease (Lee et al., 2004).
Cellular Protection and Antioxidant Activity
Trimetazidine has shown potent antioxidant activity, which could explain its cardioprotective role during ischemic and reperfusion phases, where oxygen free radicals are generated and implicated in the genesis of cardiac cell injury. Studies indicate that Trimetazidine reduces the loss of intracellular K+ induced by oxygen free radicals and the membrane content of peroxidated lipids in red cells, highlighting its potential in protecting cellular functions against oxidative damage (Maridonneau-Parini & Harpey, 1985).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
morpholin-4-yl-(3,4,5-trimethoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5/c1-17-11-8-10(9-12(18-2)13(11)19-3)14(16)15-4-6-20-7-5-15/h8-9H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWVOEFLBOSSYGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8023713 | |
| Record name | Trimetozine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trimetozine | |
CAS RN |
635-41-6 | |
| Record name | Trimetozine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=635-41-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimetozine [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635416 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TRIMETOZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758689 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | TRIMETOZINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62939 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Trimetozine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8023713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimetozine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.215 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETOZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31EPT7G9PL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Trimetozine and its potential therapeutic applications?
A1: While the exact mechanism of action of Trimetozine remains unclear, preliminary research suggests it might possess anxiolytic properties [, ]. A newly synthesized analogue, LQFM289, derived from molecular hybridization of Trimetozine with Butylatedhydroxytoluene (BHT), has demonstrated promising results in early trials for anxiety treatment []. This suggests that Trimetozine's therapeutic potential might stem from its antioxidant properties, possibly by mitigating oxidative stress, a factor implicated in various psychological disorders []. Further research is necessary to fully elucidate its mechanism of action and confirm its therapeutic benefits.
Q2: What is the structural characterization of Trimetozine?
A2: Although specific spectroscopic data is limited in the provided research, Trimetozine's molecular formula is C14H19NO4 [].
Q3: Can you describe the process of Trimetozine purification using liquid-liquid extraction?
A3: Liquid-liquid extraction serves as a crucial step in the purification of Trimetozine [, ]. Researchers have developed a three-stage countercurrent liquid-liquid extraction platform to separate Trimetozine from impurities using a washing solvent []. This platform allows for precise control of various parameters, including flow rates, temperature, and stirring speed. Inline IR sensors and Partial Least Squares models are employed to monitor and quantify the partitioning of different analytes during the extraction process [].
Q4: Are there any computational studies investigating Trimetozine and its analogues?
A4: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structure of LQFM289, a novel Trimetozine analogue []. These calculations revealed structural similarities between LQFM289 and its precursor molecules, Trimetozine and BHT, suggesting a potential relationship between the electronic structure and the compound's pharmacophoric performance [].
Q5: What analytical techniques are employed to study Trimetozine?
A5: Several analytical methods have been used in Trimetozine research. Gas chromatography has been employed to simultaneously determine the glucuronides of Trimetozine in human urine []. Additionally, electrochemical techniques, specifically voltammetry, have been utilized to study the redox properties of LQFM289 []. Further research is needed to explore and validate additional analytical methods for characterizing and quantifying Trimetozine and its metabolites.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-[8-[9,10-dihydroxy-7-methoxy-3-(2-methoxy-2-oxoethyl)-1-oxo-3,4-dihydrobenzo[g]isochromen-8-yl]-9,10-dihydroxy-7-methoxy-1-oxo-3,4-dihydrobenzo[g]isochromen-3-yl]acetate](/img/structure/B1683571.png)
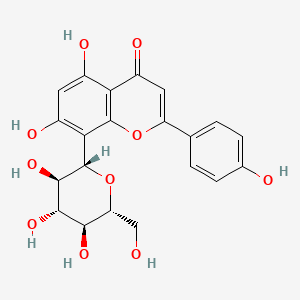
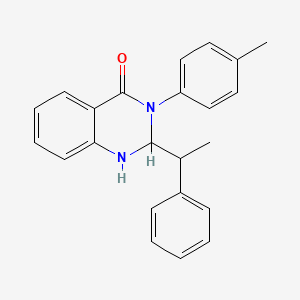
![3-amino-N-[(4-methoxyphenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B1683575.png)

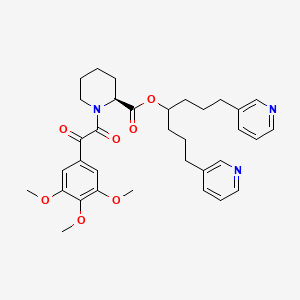


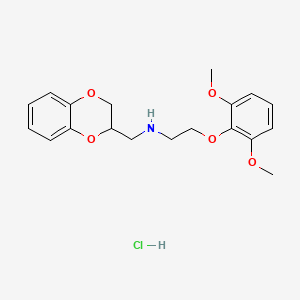

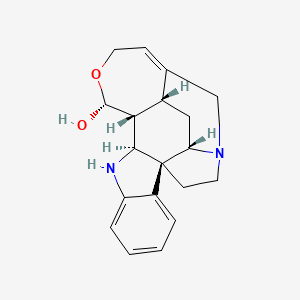
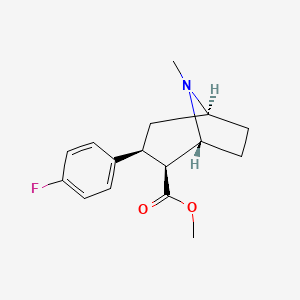
![(3S,4S,7S,8R,11S,12R,15S)-8-ethynyl-3,7-dimethyl-18,20,27-triazaheptacyclo[15.11.0.0^{3,15}.0^{4,12}.0^{7,11}.0^{19,27}.0^{21,26}]octacosa-1(28),17,19,21,23,25-hexaen-8-ol](/img/structure/B1683591.png)
